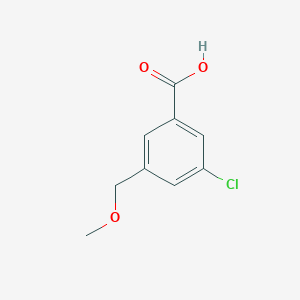

3-Chloro-5-(methoxymethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-(methoxymethyl)benzoic acid is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position and a methoxymethyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(methoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 5-(methoxymethyl)benzoic acid. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-(methoxymethyl)benzoic acid is coupled with a chlorinated aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(methoxymethyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

Substitution: Products include various substituted benzoic acids depending on the nucleophile used.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include alcohols or other reduced derivatives

Scientific Research Applications

While specific applications of "3-Chloro-5-(methoxymethyl)benzoic acid" are not detailed in the provided search results, the information below outlines potential applications based on the properties and uses of similar compounds:

This compound: Potential Applications

1. Synthesis of 3-chloro methyl benzoic acid

- 3-chloro methyl benzoic acid can be synthesized from benzoyl chloride and paraformaldehyde in a solvent in one step using zinc chloride, ferric chloride, or other Lewis acid catalysts . The method is simple, easy to control, highly safe, and has a high finished product yield . The starting materials are readily available and inexpensive, and the method produces less waste, which can be harmlessly processed, making it clean and environmentally friendly . The purity of the prepared 3-chloro methyl benzoic acid is high .

2. Use as a Chemical Intermediate:

3. Use as a Surrogate Standard:

- 2-Chloro-5-(trifluoromethyl)benzoic acid may be used as surrogate standard to investigate the exposure and home contamination in urine and hand wipe samples collected from farmers .

4. Synthesis of Sulfonanilides:

- 3-methoxymethyl-2-nitro-phenyl)acetonitrile, a compound similar to this compound, is used in the synthesis of sulfonanilides with herbicidal activity .

5. Pharmaceutical Applications:

6. Other potential applications

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Chlorobenzoic acid: Similar structure but lacks the methoxymethyl group.

5-Methoxymethylbenzoic acid: Similar structure but lacks the chlorine atom.

3-Chloro-4-methoxybenzoic acid: Similar structure with different substitution pattern.

Uniqueness

3-Chloro-5-(methoxymethyl)benzoic acid is unique due to the presence of both the chlorine atom and the methoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

3-Chloro-5-(methoxymethyl)benzoic acid is a benzoic acid derivative that has garnered attention in various biological evaluations due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H11ClO3. The presence of the chlorine and methoxymethyl groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Proteasome and Autophagy Pathways : Research indicates that derivatives of benzoic acid, including this compound, can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis, particularly in aging cells .

- Enzyme Inhibition : In silico studies suggest that this compound may act as a potent binder to cathepsins B and L, enzymes involved in protein degradation. This binding can lead to significant activation of these enzymes, which is beneficial for cellular repair mechanisms .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties . For instance, derivatives have been tested against various bacterial strains, demonstrating varying degrees of inhibition. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Antioxidant Properties

This compound also displays antioxidant activity , which is critical for neutralizing free radicals and reducing oxidative stress in cells. The presence of electron-withdrawing groups like chlorine enhances its capacity to donate electrons, thereby stabilizing free radicals .

Cytotoxicity Studies

In vitro studies evaluating cytotoxic effects on cancer cell lines (e.g., Hep-G2 and A2058) have shown that this compound exhibits low cytotoxicity at certain concentrations. This characteristic makes it a promising candidate for further development in anticancer therapies .

Case Studies

- Study on Proteasome Activity : A study conducted on human foreskin fibroblasts demonstrated that treatment with extracts containing this compound led to enhanced proteasomal chymotrypsin-like activity. The extract showed no significant cytotoxicity at concentrations up to 10 μg/mL, indicating its safety for cellular applications .

- Antiviral Research : Another investigation into related benzoic acid derivatives highlighted their potential antiviral activities against H5N1 virus strains, suggesting that modifications such as those found in this compound could enhance therapeutic efficacy against viral infections .

Data Tables

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

3-chloro-5-(methoxymethyl)benzoic acid |

InChI |

InChI=1S/C9H9ClO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

MNKBBBHVNNHHBV-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC(=C1)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.